molecular formula C5H3Cl2N3O2 B13151795 Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate

Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate

Cat. No.: B13151795
M. Wt: 208.00 g/mol
InChI Key: ZVBJCNRDNKEMFH-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by methoxy groups. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and bases, as well as the reaction temperature and time, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example:

Scientific Research Applications

Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of herbicides, dyes, and polymer stabilizers.

Mechanism of Action

The mechanism of action of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with a methoxy group instead of a carboxylate group.

    2,4-Dichloro-6-alkoxy-1,3,5-triazines: A class of compounds with varying alkoxy groups.

Uniqueness

Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives .

Properties

Molecular Formula

C5H3Cl2N3O2

Molecular Weight

208.00 g/mol

IUPAC Name

methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate

InChI

InChI=1S/C5H3Cl2N3O2/c1-12-3(11)2-8-4(6)10-5(7)9-2/h1H3

InChI Key

ZVBJCNRDNKEMFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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